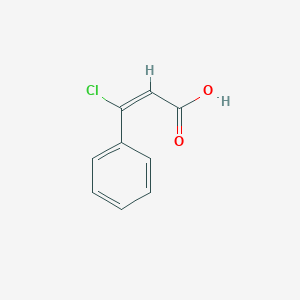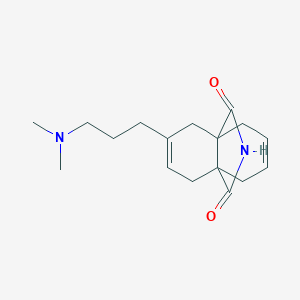![molecular formula C39H30Cl2FeN6O8 B231762 2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)- CAS No. 17574-09-3](/img/structure/B231762.png)
2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)-, also known as HMP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)- exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. 2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)- also inhibits the proliferation and migration of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)- has been shown to modulate various biochemical and physiological processes. It has been reported to reduce blood glucose levels, improve insulin sensitivity, and decrease lipid accumulation in adipose tissue. 2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)- also exerts neuroprotective effects by reducing neuronal damage and improving cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)- has several advantages for use in lab experiments. It is stable, soluble in water and organic solvents, and has a relatively low toxicity profile. However, its synthesis method is complex and time-consuming, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on 2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)-. One potential area of investigation is its role in the treatment of metabolic disorders, such as diabetes and obesity. 2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)- may also be studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, its anti-cancer properties warrant further investigation for its potential use in cancer therapy.
Conclusion:
In conclusion, 2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)- is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. It possesses anti-inflammatory, antioxidant, and anti-cancer properties and has been investigated for its role in the treatment of various diseases. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)-.
Méthodes De Synthèse
2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)- can be synthesized through a multi-step process involving the condensation of 4-hydroxy-3-methoxybenzaldehyde with 2-phenylethylamine, followed by cyclization with ethyl acetoacetate and subsequent hydrolysis. The final product is obtained through recrystallization from ethanol.
Applications De Recherche Scientifique
2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)- has been studied extensively for its potential therapeutic properties in various fields of research. It has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties. 2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)- has been investigated for its role in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, as well as cardiovascular diseases, diabetes, and obesity.
Propriétés
Numéro CAS |
17574-09-3 |
|---|---|
Formule moléculaire |
C39H30Cl2FeN6O8 |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
4-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H19NO4/c1-25-18-12-15(7-8-17(18)22)11-16-13-21(20(24)19(16)23)10-9-14-5-3-2-4-6-14/h2-8,11-12,22H,9-10,13H2,1H3 |
Clé InChI |
AGPDVNNLRFLPIW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C=C2CN(C(=O)C2=O)CCC3=CC=CC=C3)O |
SMILES canonique |
COC1=C(C=CC(=C1)C=C2CN(C(=O)C2=O)CCC3=CC=CC=C3)O |
Autres numéros CAS |
17574-09-3 |
Synonymes |
4-(4-Hydroxy-3-methoxybenzylidene)-1-phenethyl-2,3-pyrrolidinedione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B231698.png)

![2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B231700.png)
![N-(3-chlorophenyl)-N'-[2-(hydroxymethyl)phenyl]urea](/img/structure/B231706.png)






